An In-depth Technical Guide to Isothiazol-4-amine: Chemical Properties, Structure, and Synthetic Methodologies
An In-depth Technical Guide to Isothiazol-4-amine: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiazol-4-amine, a key heterocyclic building block, is of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural features, synthesis, reactivity, and applications. We delve into the nuanced electronic effects of the 4-amino group on the isothiazole ring, offering insights into its reactivity and utility as a versatile scaffold in the design of novel bioactive molecules. This document serves as a detailed resource for researchers and drug development professionals, providing both theoretical understanding and practical methodologies.
Introduction: The Significance of the Isothiazole Scaffold
The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This arrangement imparts unique electronic properties, making isothiazole and its derivatives valuable pharmacophores in drug discovery.[1] The isothiazole nucleus is found in a range of biologically active compounds, including anti-inflammatory, kinase inhibitor, and antimicrobial agents.[1][2][3] Isothiazol-4-amine, in particular, offers a strategic point for molecular elaboration, with the 4-amino group serving as a versatile handle for further functionalization.
Molecular Structure and Physicochemical Properties
Isothiazol-4-amine possesses a planar, aromatic ring system. The lone pair of electrons on the nitrogen atom of the amino group can participate in resonance with the isothiazole ring, influencing its electron density and reactivity.
Structural Characteristics
A detailed analysis of the molecular geometry of isothiazole derivatives has been performed using computational methods.[4] These studies provide insights into bond lengths, bond angles, and the overall planarity of the ring system, which are crucial for understanding intermolecular interactions, such as those with biological targets.
Physicochemical Data
The physicochemical properties of a molecule are critical for its behavior in biological systems and for its suitability in synthetic transformations. Below is a summary of key properties for Isothiazol-4-amine.
| Property | Value | Source |
| Molecular Formula | C₃H₄N₂S | [5] |
| Molecular Weight | 100.14 g/mol | [5] |
| CAS Number | 64527-28-2 | [5] |
| Calculated logP | 1.1471 (for hydrochloride salt) | [6] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų (for hydrochloride salt) | [6] |
Synthesis of Isothiazol-4-amine
The synthesis of substituted isothiazoles can be challenging. However, several strategies have been developed for the construction of the isothiazole ring and the introduction of the 4-amino group.
Synthetic Strategy: Thorpe-Ziegler Cyclization
One potential route to 4-aminoisothiazole derivatives is through a Thorpe-Ziegler type cyclization. For instance, methyl 4-aminoisothiazole-3-carboxylate has been synthesized via this methodology.[6] This approach involves the intramolecular cyclization of a dinitrile precursor, followed by tautomerization to form the aromatic aminothiazole ring.
Experimental Protocol: Synthesis of Methyl 4-aminoisothiazole-3-carboxylate (Illustrative) [6]
This protocol is for a derivative and serves as a conceptual basis. Direct synthesis of Isothiazol-4-amine may require modification.
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Starting Material: A suitable β-cyano-α-thiocyanato ester.
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Cyclization: Treatment of the starting material with a base (e.g., sodium ethoxide in ethanol) to induce intramolecular cyclization.
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Work-up: Neutralization of the reaction mixture with an acid (e.g., acetic acid) followed by extraction with an organic solvent.
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Purification: Purification of the crude product by recrystallization or column chromatography to yield the desired methyl 4-aminoisothiazole-3-carboxylate.
Reactivity of Isothiazol-4-amine
The reactivity of the isothiazole ring is influenced by the electronegativity of the sulfur and nitrogen atoms, as well as the position of substituents. The 4-amino group in Isothiazol-4-amine is a strong activating group, directing electrophilic substitution and participating in various functionalization reactions.
Electrophilic Aromatic Substitution
The amino group at the C4 position significantly activates the isothiazole ring towards electrophilic attack. The electron-donating nature of the amino group increases the electron density of the ring, particularly at the C5 position.
Caption: Electrophilic attack on the Isothiazol-4-amine ring.
Reactions of the Amino Group
The primary amino group at the C4 position is a key site for derivatization, allowing for the introduction of a wide range of functional groups.
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Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy for introducing diverse side chains in drug discovery programs.[8][9]
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Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, care must be taken to control the degree of alkylation, as over-alkylation can occur.[10]
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Diazotization: The amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be converted to a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer-type reactions.[11][12]
Caption: Key reactions of the amino group of Isothiazol-4-amine.
Applications in Drug Discovery and Materials Science
The isothiazole scaffold is a privileged structure in medicinal chemistry, and Isothiazol-4-amine serves as a valuable starting material for the synthesis of various biologically active molecules.
Kinase Inhibitors
The 2-aminothiazole moiety is a common feature in many kinase inhibitors.[2][3] By analogy, Isothiazol-4-amine can be used as a key building block to synthesize novel kinase inhibitors. The amino group provides a convenient attachment point for fragments that can interact with the hinge region of the kinase active site, a common binding motif for this class of drugs.
Anti-inflammatory Agents
Derivatives of aminothiazoles have shown promising anti-inflammatory activity.[1] The synthesis of N-acyl derivatives of Isothiazol-4-amine is a viable strategy for developing novel anti-inflammatory agents.
Caption: Isothiazol-4-amine as a scaffold in drug discovery.
Conclusion
Isothiazol-4-amine is a heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties, coupled with the versatility of the 4-amino group, make it an attractive starting material for the synthesis of a wide range of functional molecules. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications. Further research into the development of efficient synthetic routes and the exploration of its utility in creating novel bioactive compounds is warranted.
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